1-环丙基-1H-吲哚

描述

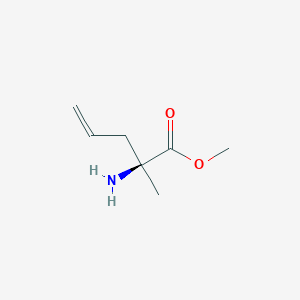

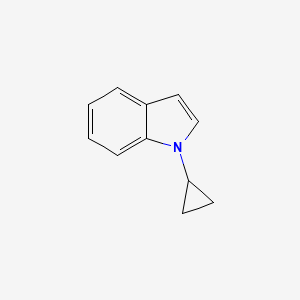

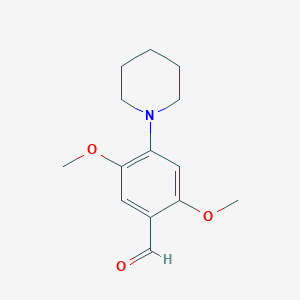

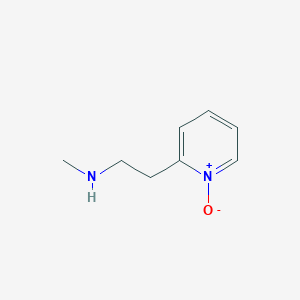

“1-Cyclopropyl-1H-indole” is a chemical compound that belongs to the indole family. It has a molecular formula of C11H11N and a molecular weight of 157.21 . This compound is a part of many important synthetic drug molecules .

Synthesis Analysis

Indole derivatives are synthesized in moderate to good yields by a one-pot, three-component cyclocondensation reaction of thiobarbituric acid, substituted aromatic aldehyde, and indole . The new indole compounds are fully characterized by FT-IR and NMR spectroscopy and mass spectrometry .

Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

Physical And Chemical Properties Analysis

Physically, indole derivatives are crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

科学研究应用

吲哚合成与分类

吲哚合成一直是有机化学中的焦点,激发了众多构建方法。一项全面综述重点介绍了分类吲哚合成方法的框架,强调了构建吲哚核的多样性和策略性方法,其中包括 1-环丙基-1H-吲哚衍生物作为潜在中间体或目标(Taber & Tirunahari, 2011)。

通过 Umpolung 对吲哚进行 C2 官能化

吲哚的 C2 位,包括 1-环丙基-1H-吲哚,对于生物活性至关重要。一篇关于 C2 位吲哚的 umpolung(极性反转)的综述概述了吲哚官能化的创新方法,扩展了吲哚衍生物在合成和药物化学中的用途(Deka, Deb, & Baruah, 2020)。

在肠道微生物群中的生物学意义

吲哚及其衍生物,可能包括 1-环丙基-1H-吲哚,在肠道和肝脏健康中发挥着重要作用。它们由肠道微生物群从色氨酸产生,并已显示出通过各种机制维持肠道稳态和影响肝脏代谢(Li, Zhang, Hu, & Zhao, 2021)。

抗菌活性

吲哚衍生物,包括衍生自 1-环丙基-1H-吲哚的衍生物,表现出广泛的生物学特性,例如抗菌活性。这推动了对吲哚衍生物的合成研究,以探索其在对抗微生物感染中的潜力(Kaur, Utreja, Ekta, Jain, & Sharma, 2019)。

医学观点和 SAR 研究

吲哚衍生物的药用相关性因其被纳入多种健康状况的药物中而得到强调。对基于吲哚的化合物(包括构效关系 (SAR) 研究)的最新进展的综述提供了对其治疗潜力的见解,并指导未来的药物设计工作(Kumar, Sharma, Kalra, Singh, Monga, & Kumar, 2020)。

作用机制

Target of Action

It’s known that indole derivatives bind with high affinity to multiple receptors . This suggests that 1-Cyclopropyl-1H-indole may also interact with various receptors, contributing to its biological activity.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-Cyclopropyl-1H-indole may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities . Therefore, it’s plausible that 1-Cyclopropyl-1H-indole may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it’s likely that 1-Cyclopropyl-1H-indole may have diverse molecular and cellular effects.

生化分析

Biochemical Properties

1-Cyclopropyl-1H-indole, like other indole derivatives, is known to interact with multiple receptors, which makes it a valuable candidate for developing new useful derivatives . It is involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Cellular Effects

Indole derivatives have been shown to have significant impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

1-Cyclopropyl-1H-indole is likely involved in metabolic pathways related to indole derivatives. Indole is known to be produced from the essential amino acid tryptophan

属性

IUPAC Name |

1-cyclopropylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-4-11-9(3-1)7-8-12(11)10-5-6-10/h1-4,7-8,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSUHSBTEGHGTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol](/img/structure/B3332314.png)

![methyl 7-chloro-2-oxo-2H-pyrimido[1,2-b]pyridazine-4-carboxylate](/img/structure/B3332342.png)